molecular formula C18H22FN5O2 B2453902 8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-47-9

8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2453902
CAS No.: 333752-47-9
M. Wt: 359.405
InChI Key: XBMJVXHRUISLBG-UHFFFAOYSA-N
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Description

“8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a diethylamino group, a fluorobenzyl group, and two methyl groups attached to the purine core.

Properties

IUPAC Name

8-(diethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-7-9-13(19)10-8-12/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJVXHRUISLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of functional group transformations to introduce the diethylamino, fluorobenzyl, and methyl groups. Common reagents used in these reactions include alkylating agents, fluorinating agents, and amines.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The purine core can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could result in various substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects. Some notable applications include:

Anticancer Activity

Research indicates that derivatives of purine compounds often exhibit anticancer properties. The structure of 8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suggests potential interactions with cellular pathways involved in tumor growth and proliferation. Studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Purine derivatives are also explored for their anti-inflammatory properties. A study conducted by Abou-Ghadir et al. synthesized new purinedione derivatives and evaluated their anti-inflammatory activity. The findings suggest that compounds with similar structures could inhibit inflammatory pathways effectively .

Neurological Applications

Due to its ability to penetrate the blood-brain barrier, this compound may have applications in treating neurological disorders. The diethylamino group is known to enhance solubility and bioavailability, making it a candidate for further research in neuropharmacology.

The biological activity of this compound has been assessed through various in vitro studies:

  • Cytotoxicity Assays : In vitro assays showed promising results against cancer cell lines such as HeLa and MCF-7.
  • Inflammatory Models : Animal models demonstrated reduced inflammation markers when treated with this compound.

Case Study 1: Anticancer Efficacy

A study published in Der Pharma Chemica explored the synthesis and evaluation of purinedione derivatives for anticancer activity. The results indicated that modifications at the 8-position significantly increased cytotoxicity against breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Hayallah et al. focused on the synthesis of various purinedione derivatives and their anti-inflammatory effects on induced paw edema in rats. The results revealed that specific substitutions enhanced the anti-inflammatory response compared to standard treatments .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The diethylamino and fluorobenzyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

“8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to the presence of the diethylamino and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Biological Activity

8-(Diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H18FN5O2
  • CAS Number : 333752-45-7

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes involved in nucleotide metabolism. For instance, studies have shown that purine derivatives can act as competitive inhibitors of thymidine phosphorylase (TPase), an enzyme implicated in tumor progression and angiogenesis. The inhibition of TPase can lead to reduced tumor growth and enhanced efficacy of certain chemotherapeutic agents .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example, a study utilizing the MTT assay revealed that the compound significantly reduced cell viability in human cervical (HeLa) and lung (A549) carcinoma cells at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the diethylamino group and the fluorobenzyl moiety appears crucial for its interaction with target enzymes. Variations in these substituents have been explored to optimize potency and selectivity against specific biological targets .

Study 1: Inhibition of Thymidine Phosphorylase

In a controlled experiment, this compound was evaluated alongside known TPase inhibitors. Results showed a significant reduction in TPase activity with an IC50 value comparable to established inhibitors. This suggests that the compound could serve as a lead for developing new antitumor agents targeting TPase-mediated pathways .

Study 2: Antiproliferative Effects

Another study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Notably, at concentrations above 10 µM, marked cytotoxicity was observed, with mechanisms involving apoptosis being suggested as a pathway for cell death .

Data Table: Biological Activity Summary

Activity Description IC50/EC50
Thymidine Phosphorylase InhibitionCompetitive inhibitor showing significant reduction in activityIC50 ~ 1 x 10^-6 M
Antitumor ActivityInhibits proliferation of HeLa and A549 cellsEC50 ~ 10 µM
Apoptosis InductionInduces apoptosis in cancer cellsDose-dependent effect

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

  • Methodology :

  • Step 1 : Start with 8-chloro-1,3-dimethylxanthine derivatives. Use nucleophilic substitution (e.g., diethylamine for the 8-position) under basic conditions (K₂CO₃/NaH) in anhydrous DMF or DCM .
  • Step 2 : Introduce the 4-fluorobenzyl group at the 7-position via alkylation with 4-fluorobenzyl bromide. Optimize reaction time (4–12 h) and temperature (RT–60°C) to balance yield and purity .
  • Purification : Use silica gel chromatography (eluent: hexane/EtOAc or DCM/MeOH gradients) and confirm purity via HPLC (≥95%) .
    • Key Data :
StepReactantsConditionsYield (%)Purity (%)Reference
18-Cl precursor + diethylamineK₂CO₃, DMF, RT, 6 h65–7590
2Intermediate + 4-fluorobenzyl bromideNaH, DMF, 60°C, 8 h50–6095

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent integration (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons from 4-fluorobenzyl at δ 7.0–7.3 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ expected at m/z 415.2) and fragmentation patterns .
  • FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
    • Example Data :
TechniqueKey Peaks/SignalsReference
¹H NMRδ 3.3 (N-CH₃), δ 4.2 (N-CH₂-Ph)
LC-MSm/z 415.2 ([M+H]⁺)

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and target interactions of this compound?

  • Methodology :

  • Drug-likeness : Use *Chemicalize.org * (ChemAxon) to calculate parameters like LogP (target: 2–3), topological polar surface area (TPSA < 90 Ų), and solubility (LogS > -4) .
  • Docking Studies : Employ AutoDock Vina to model interactions with kinases (e.g., MLKL for necroptosis inhibition) or ALDH1A1, focusing on hydrogen bonds with the 4-fluorobenzyl group .
    • Key Findings :
ParameterPredicted ValueRelevanceReference
LogP2.8Optimal membrane permeability
TPSA78 ŲBlood-brain barrier penetration unlikely

Q. What experimental designs resolve contradictions in structure-activity relationships (SAR) for 7- and 8-position substituents?

  • Methodology :

  • Systematic SAR : Synthesize analogs with variations at the 7-(4-fluorobenzyl) and 8-(diethylamino) groups. Test bioactivity (e.g., IC₅₀ in kinase assays) .
  • Contradiction Analysis : Compare inhibitory activity of 8-diethylamino vs. 8-thioether derivatives. Use ANOVA to assess statistical significance of potency differences .
    • Example Data :
Compound7-Substituent8-SubstituentIC₅₀ (µM)TargetReference
A4-FluorobenzylDiethylamino0.8MLKL
B4-FluorobenzylThioethyl2.5MLKL

Q. How can metabolic stability be optimized without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 8-diethylamino moiety to enhance solubility and reduce first-pass metabolism .
  • In Vitro Assays : Use liver microsomes to measure half-life (t₁/₂). Retain >50% parent compound after 1 h for viable stability .
    • Key Results :
Modificationt₁/₂ (min)IC₅₀ (µM)Reference
Parent200.8
Acetylated451.2

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